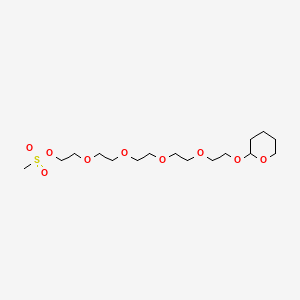
MS-Peg5-thp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MS-Peg5-thp: is a polyethylene glycol (PEG)-based PROTAC (proteolysis-targeting chimera) linker. It is used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is particularly valuable in the field of targeted therapy drugs, offering a promising approach for the development of new treatments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MS-Peg5-thp involves the conjugation of a PEG chain with a tetrahydropyran (THP) group. The reaction typically requires the use of a base catalyst and an appropriate solvent to facilitate the coupling reaction. The PEG chain is activated with a leaving group, such as a tosylate or mesylate, which then reacts with the THP group under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the product’s consistency and quality .
化学反応の分析
Types of Reactions
MS-Peg5-thp undergoes various chemical reactions, including:
Oxidation: The PEG chain can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: Reduction reactions can convert the THP group to a hydroxyl group.
Substitution: The PEG chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the leaving group on the PEG chain.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives of the PEG chain.
Reduction: Hydroxyl derivatives of the THP group.
Substitution: Various substituted PEG derivatives depending on the nucleophile used.
科学的研究の応用
MS-Peg5-thp has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and interaction by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
作用機序
MS-Peg5-thp functions as a linker in PROTACs, which contain two different ligands connected by the PEG chain. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Similar Compounds
MS-Peg4-thp: A shorter PEG chain variant with similar properties.
MS-Peg6-thp: A longer PEG chain variant with extended reach.
MS-Peg5-azide: Contains an azide group instead of the THP group, offering different reactivity
Uniqueness
MS-Peg5-thp is unique due to its specific PEG chain length and THP group, which provide optimal flexibility and stability for PROTAC synthesis. Its balance of hydrophilicity and hydrophobicity makes it suitable for a wide range of applications in targeted protein degradation .
特性
分子式 |
C16H32O9S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C16H32O9S/c1-26(17,18)25-15-13-22-11-9-20-7-6-19-8-10-21-12-14-24-16-4-2-3-5-23-16/h16H,2-15H2,1H3 |
InChIキー |
ZYOUHTVNNLNQNS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


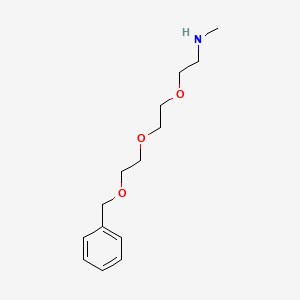
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)

![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
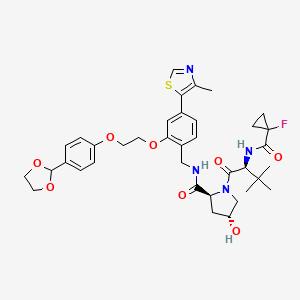

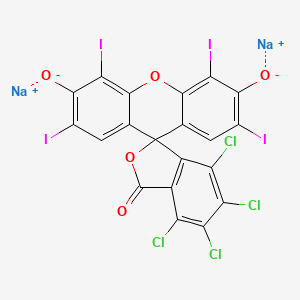
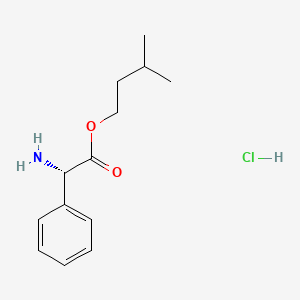
![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)

![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)
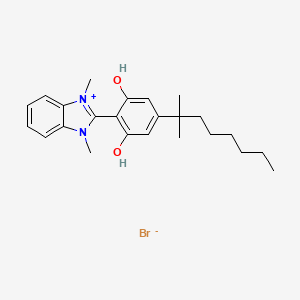
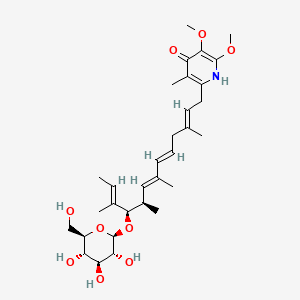
![7-[7-(2-hexyldecanoyloxy)heptyl-(5-hydroxypentyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11931183.png)
